molecular formula C8H13Cl2FN2O B1419481 (3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride CAS No. 1185081-71-3

(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride

Cat. No.: B1419481
CAS No.: 1185081-71-3
M. Wt: 243.1 g/mol
InChI Key: OCVJRMPQZJVMKB-UHFFFAOYSA-N
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Description

(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride is a useful research compound. Its molecular formula is C8H13Cl2FN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Biological Activity

(3-Methoxy-4-fluorobenzyl)hydrazine dihydrochloride is a chemical compound with diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8_8H11_{11}FN2_2·2HCl, indicating the presence of a methoxy group, a fluorine atom, and a hydrazine moiety. These structural components contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to alterations in cellular processes, including:

  • Cell Cycle Regulation : The compound may influence cell cycle progression by affecting key regulatory proteins.
  • Apoptosis Induction : It has been shown to promote apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Activity : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-7 (Breast)5.2Induces apoptosis via caspase activation
HeLa (Cervical)7.8Inhibits cell proliferation and induces cell cycle arrest
HepG2 (Liver)6.5Promotes ROS production leading to oxidative stress-induced apoptosis

These results suggest that the compound's anticancer activity may be mediated through multiple pathways, including apoptosis and oxidative stress.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Preliminary screening against various bacterial strains revealed:

  • Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
  • Effective against Staphylococcus aureus and Escherichia coli, with MIC values around 10 µM.

This antimicrobial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Case Study on Anticancer Efficacy : A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptosis markers, including cleaved PARP and activated caspases. The study concluded that the compound could serve as a lead for developing novel anticancer agents.
  • Antimicrobial Research : In a comparative study against common pathogens, the compound exhibited bactericidal activity similar to ampicillin, suggesting its utility in developing new antimicrobial therapies.

Properties

IUPAC Name

(4-fluoro-3-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O.2ClH/c1-12-8-4-6(5-11-10)2-3-7(8)9;;/h2-4,11H,5,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVJRMPQZJVMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.